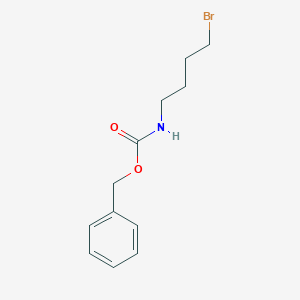

Benzyl (4-bromobutyl)carbamate

説明

Synthesis Analysis

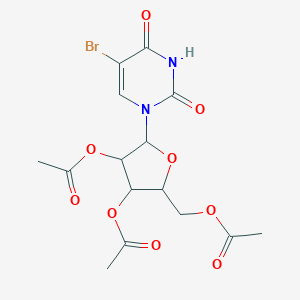

The synthesis of compounds related to benzyl (4-bromobutyl)carbamate often involves complex reactions where specific functional groups are introduced or modified. For example, the synthesis of related carbazole and benzylidene derivatives involves reactions such as bromination, carbamoylation, and the formation of Schiff bases, highlighting the versatility and reactivity of these compounds (Orito et al., 2000), (Fun et al., 2009).

Molecular Structure Analysis

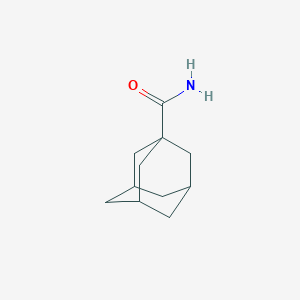

The molecular structure of benzyl (4-bromobutyl)carbamate derivatives often features complex arrangements and interactions. For instance, compounds like 9-(4-Bromobutyl)-9H-carbazole show the bromobutyl group adopting a zigzag shape alongside the carbazole ring plane, with crystal molecules connected via van der Waals interactions, indicating the importance of molecular geometry in the stability and reactivity of such compounds (Wang et al., 2012).

Chemical Reactions and Properties

Benzyl (4-bromobutyl)carbamate and its analogs undergo various chemical reactions that highlight their reactivity. For example, the electrophilic substitution reactions and hydrogenation studies of related compounds provide insight into their chemical behavior and the influence of substituents on reactivity (Horaguchi et al., 1980).

Physical Properties Analysis

The physical properties of benzyl (4-bromobutyl)carbamate derivatives, such as their crystalline structures, are crucial for understanding their chemical behavior. The crystal and molecular structure analyses of similar compounds reveal how intramolecular and intermolecular interactions dictate their stability and reactivity (Arunagiri et al., 2018).

Chemical Properties Analysis

The chemical properties of benzyl (4-bromobutyl)carbamate and related compounds, such as their reactivity in the presence of various reagents and under different conditions, have been extensively studied. The synthesis and characterization of complexes and derivatives highlight the compound's versatility and potential for further chemical exploration (Binzet et al., 2009).

科学的研究の応用

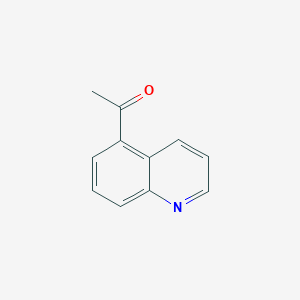

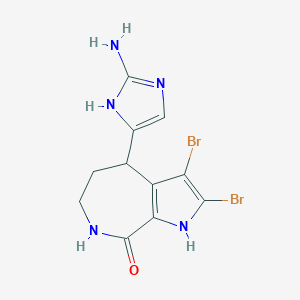

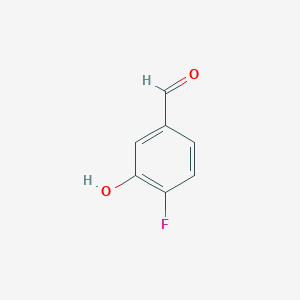

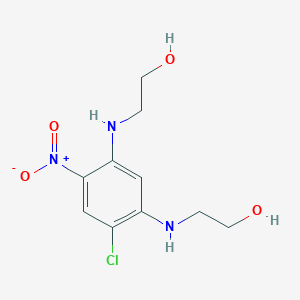

Anticholinesterase and Anti-inflammatory Properties : Novel fluorinated benzyl carbamates of 4-aminosalicylanilides exhibit promising anticholinesterase and anti-inflammatory properties. The lipophilicity of these compounds significantly influences their biological activity (Jankech et al., 2020).

Enzyme Inhibition : Carbamates, including benzyl carbamates, effectively inhibit acetylcholinesterase and carbonic anhydrase I and II isoenzymes at low nanomolar levels. This suggests potential therapeutic applications (Yılmaz et al., 2016).

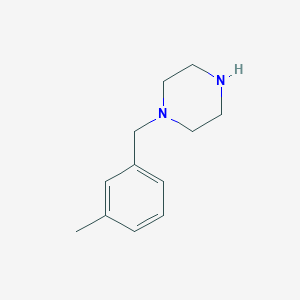

Inhibition of Butyrylcholinesterase : Novel benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates have shown strong preferential inhibition of butyrylcholinesterase. Some compounds in this category were found to be more active than the clinically used drug rivastigmine (Magar et al., 2021).

Antibacterial Properties : Certain (3benzyl-5hydroxyphenyl)carbamates exhibit potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria. However, they were ineffective against all tested Gram-negative bacteria (Liang et al., 2020).

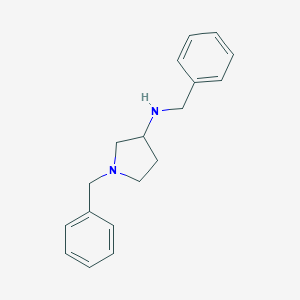

Cholinesterase Inhibitors : Proline-based carbamates, such as benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, have potential as cholinesterase inhibitors, with some showing significant inhibitory effects (Pizova et al., 2017).

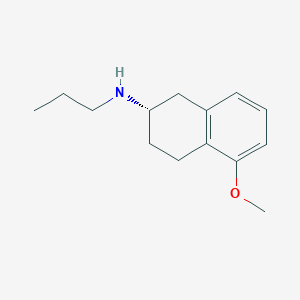

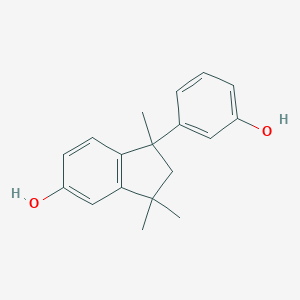

Stereospecific Coupling Reactions : Cu(I)-catalyzed stereospecific coupling reactions of enantioenriched α-stannylated benzyl carbamates can synthesize highly enantioenriched indanoles and tetralines (Lange et al., 2008).

Stereochemistry Control in Cross-Coupling : Stereospecific nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters can be controlled for either retention or inversion, impacting the absolute stereochemistry with an achiral catalyst (Harris et al., 2013).

Stimuli-Responsive Gelators : Carbamoyl sugar derivatives, which can form gels in various solvents, exhibit stimuli-responsive properties. These are useful in applications such as catalysis and environmental remediation (Wang et al., 2020).

Potential Drug Targets : The compound C16H16BrN, with a bromobutyl group and a dihedral angle between two benzene rings, presents as a potential drug target (Wang et al., 2012).

AChE/BChE Inhibitors : Silicon-based carbamate derivatives show potential as effective acetylcholinesterase and butyrylcholinesterase inhibitors, with some exhibiting activities comparable to marketed drugs (Bąk et al., 2019).

特性

IUPAC Name |

benzyl N-(4-bromobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXYYVDRCHWCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627713 | |

| Record name | Benzyl (4-bromobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (4-bromobutyl)carbamate | |

CAS RN |

101625-10-9 | |

| Record name | Benzyl (4-bromobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。